7-O-methyllindoldhamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Methyllindoldhamine is a chemical compound with the molecular formula C₃₅H₃₈N₂O₆ . It is a type of bisbenzylisoquinoline alkaloid found in certain plant species, particularly within the Annonaceae family . This compound is known for its complex structure, which includes multiple aromatic rings and ether linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methyllindoldhamine typically involves the coupling of benzylisoquinoline units through oxidative or reductive amination processes. The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of its natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions: 7-O-Methyllindoldhamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields secondary amines .
Scientific Research Applications
7-O-Methyllindoldhamine has several applications in scientific research:
Chemistry: Used as a model compound for studying bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 7-O-Methyllindoldhamine involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through the modulation of neurotransmitter systems and the inhibition of specific enzymes involved in cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of oxidative stress and inflammation .
Comparison with Similar Compounds
- N,N′-Dimethyllindoldhamine
- Isodaurisoline
- 7′-O-Methyllindoldhamine
Comparison: 7-O-Methyllindoldhamine is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar bisbenzylisoquinoline alkaloids .
Properties
CAS No. |
88524-58-7 |
---|---|
Molecular Formula |
C35H38N2O6 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2-hydroxyphenoxy]phenyl]methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C35H38N2O6/c1-40-32-17-23-10-12-36-28(26(23)19-31(32)39)14-21-4-7-25(8-5-21)43-33-16-22(6-9-30(33)38)15-29-27-20-35(42-3)34(41-2)18-24(27)11-13-37-29/h4-9,16-20,28-29,36-39H,10-15H2,1-3H3/t28-,29-/m1/s1 |
InChI Key |
UJDFPUJJHZHOSB-FQLXRVMXSA-N |
Isomeric SMILES |
COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)O |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.